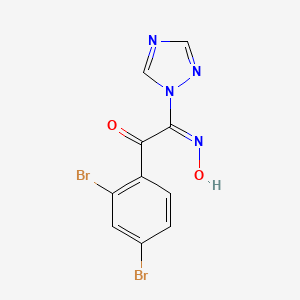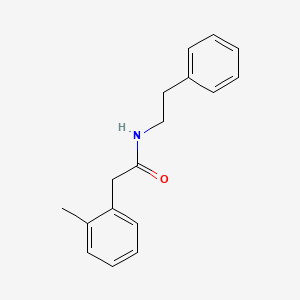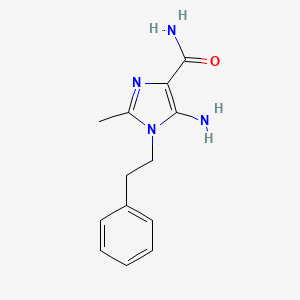
1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone, also known as DBHTE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DBHTE is a triazole derivative and has a unique structure that makes it attractive for use in medicinal chemistry, material science, and organic synthesis. In
Wirkmechanismus
The mechanism of action of 1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also inhibits the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity towards cancer cells. In animal studies, this compound has been shown to have no adverse effects on liver, kidney, or heart function. This compound has also been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone in lab experiments is its unique structure that allows for the synthesis of various organic compounds. This compound is also relatively easy to synthesize and has low toxicity. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are many future directions for research on 1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone. One direction is to explore its potential as an antifungal and antibacterial agent. Another direction is to investigate its potential as a building block for the synthesis of MOFs and COFs. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent.
Synthesemethoden
1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone can be synthesized through a multi-step reaction process. The first step involves the reaction of 2,4-dibromophenylhydrazine with ethyl acetoacetate to form 1-(2,4-dibromophenyl)-3-oxobutane-1,4-diamine. The second step involves the reaction of 1-(2,4-dibromophenyl)-3-oxobutane-1,4-diamine with hydroxylamine hydrochloride to form 1-(2,4-dibromophenyl)-2-(hydroxyimino)butan-1-one. The final step involves the reaction of 1-(2,4-dibromophenyl)-2-(hydroxyimino)butan-1-one with sodium azide and copper (I) iodide to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to have antifungal, antibacterial, and anticancer properties. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
(2E)-1-(2,4-dibromophenyl)-2-hydroxyimino-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N4O2/c11-6-1-2-7(8(12)3-6)9(17)10(15-18)16-5-13-4-14-16/h1-5,18H/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEHBOYABWJKBO-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C(=O)C(=NO)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)Br)C(=O)/C(=N\O)/N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B5417088.png)
![N-[3-(allyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5417094.png)

![ethyl 6-methyl-2-{[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B5417100.png)
![5-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B5417109.png)


![N'-[(3,5-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5417151.png)
![N-ethyl-1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}pyrrolidine-3-carboxamide](/img/structure/B5417157.png)
![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5417165.png)
![ethyl 2-(5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5417167.png)
![ethyl 1-[4-(3-bromophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5417170.png)
![N-allyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5417176.png)
![3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5417182.png)